N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide
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Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a methoxybutanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a benzoyl chloride derivative with a sulfamoyl phenyl compound under basic conditions.
Amidation: The intermediate product is then reacted with 4-methoxybutanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cancer.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoyl and sulfamoyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-pentoxybenzenesulfonamide
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various applications.
Properties
CAS No. |
827576-85-2 |
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Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-4-methoxybutanamide |
InChI |
InChI=1S/C24H24N2O5S/c1-31-17-7-12-23(27)25-19-13-15-20(16-14-19)32(29,30)26-22-11-6-5-10-21(22)24(28)18-8-3-2-4-9-18/h2-6,8-11,13-16,26H,7,12,17H2,1H3,(H,25,27) |
InChI Key |
BXLFCJDSRUAXFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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